BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical properties of 6-Bromo-2-chloro-3-
lodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1532081

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-2-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

6-Bromo-2-chloro-3-iodopyridine is a tri-halogenated heterocyclic compound of significant
interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern
offers multiple, distinct reaction sites, making it a versatile building block for the construction of
complex molecular architectures. This guide provides a comprehensive overview of the known
and predicted physical properties of this compound, detailed experimental protocols for its
characterization, and an expert analysis of its expected spectroscopic features. The content is
structured to provide researchers and drug development professionals with the critical data and
methodological insights required for its effective use in the laboratory.

Introduction: A Versatile Scaffold in Chemical
Synthesis

Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals,
agrochemicals, and advanced materials. The strategic placement of different halogen atoms on
the pyridine ring allows for selective, stepwise functionalization through a variety of cross-
coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) and nucleophilic aromatic
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substitutions. This regiochemical control is paramount in constructing complex target molecules
with high precision.

6-Bromo-2-chloro-3-iodopyridine (CAS No. 1138444-17-3) epitomizes this utility. The distinct
reactivities of the iodine, bromine, and chlorine substituents enable chemists to perform
sequential reactions, using the most reactive C-1 bond first, followed by the C-Br bond, and
finally the more robust C-Cl bond. This hierarchical reactivity makes the compound an
exceptionally valuable intermediate. Its application has been documented in peer-reviewed
literature for the synthesis of complex molecules such as 2,6-disubstituted pyridin-3-yl C-2'-
deoxyribonucleosides, highlighting its role in nucleoside chemistry.[1][2] Furthermore, its use as
a reactant in the development of potential modulators of Tumor Necrosis Factor-alpha (TNF-a)
activity has been described in recent patent literature, underscoring its relevance in modern
drug discovery programs.[3]

This guide serves as a centralized technical resource, consolidating the available physical data
and providing robust protocols to assist researchers in its handling and characterization.

Core Physical and Chemical Properties

The fundamental identifiers and physicochemical properties of 6-Bromo-2-chloro-3-
iodopyridine are summarized below. It is critical to note that while some properties have been
experimentally determined, others are derived from computational predictions and should be
treated as estimates.

Table 1: Chemical Identity and Structural Information
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Identifier Value Source(s)
CAS Number 1138444-17-3 [4][51[6][7]
Molecular Formula CsH2BrCIIN [4]
Molecular Weight 318.34 g/mol [4]
SMILES String Clclnc(Br)cccll [4]
1S/C5H2BrCIIN/c6-4-2-1-
InChl [4]
3(8)5(7)9-4/h1-2H
LZDHGMJHIXUOIF-
InChl Key [4]

UHFFFAOYSA-N

Table 2: Physicochemical Data
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Property Value Notes Source(s)

Physical Form Solid - [4]

Experimental Value.
Melting Point 80-100 °C Range is purity-
dependent.

Boiling Point 316.4+37.0°C Predicted Value

Predicted Value (at 20

Density 2.395 + 0.06 g/cm3
°C, 760 Torr)

Expected to be
soluble in common
organic solvents like
Dichloromethane,
Solubility No guantitative data Chloroform, THF, and structural Inference
available. Ethyl Acetate.
Sparingly soluble in
non-polar solvents like
hexanes and likely

insoluble in water.

pKa -3.87 £ 0.10 Predicted Value -

Predicted Value
logP 3.5 -
(XlogP)

Spectroscopic Characterization Profile

While full, published spectra for 6-Bromo-2-chloro-3-iodopyridine are not readily available, its
structure allows for a confident prediction of its key spectroscopic features. Researchers
synthesizing or verifying this compound should expect the following characteristics. A
specification sheet from a commercial supplier notes that the proton NMR conforms to the
structure, indicating such data is routinely collected for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The spectrum is expected to be simple, showing two signals corresponding to the
two protons on the pyridine ring.

o H-4: This proton is expected to appear as a doublet, coupled to H-5.
o H-5: This proton is also expected to appear as a doublet, coupled to H-4.

o Both signals would likely appear in the aromatic region, typically between 7.0 and 8.5
ppm.

e 13C NMR: The proton-decoupled 13C NMR spectrum should display five distinct signals for
the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C-2, C-3, C-6)
will be significantly influenced by their respective substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the identity of this compound due to
the unique isotopic patterns of its halogen atoms.

e Molecular lon (M+): The molecular weight is 318.34. High-resolution mass spectrometry
(HRMS) should yield a molecular ion peak corresponding to the exact mass of CsHzBrCIIN.

« Isotopic Pattern: The presence of one bromine atom (isotopes 7°Br and 8!Br in an ~1:1 ratio)
and one chlorine atom (isotopes 3>Cl and 3’Cl in an ~3:1 ratio) will create a highly
characteristic cluster of peaks for the molecular ion. This pattern is a powerful diagnostic tool
for confirming the presence of both elements in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic pyridine core.
e ~3100-3000 cm~1: Aromatic C-H stretching vibrations.
e ~1600-1450 cm~1: C=C and C=N stretching vibrations characteristic of the pyridine ring.

e Below 1000 cm~*: C-Halogen (C-Cl, C-Br, C-I) stretching vibrations.
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Experimental Methodologies for Physical Property
Determination

The following protocols describe standard, reliable methods for determining key physical
properties of solid organic compounds like 6-Bromo-2-chloro-3-iodopyridine.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental property for assessing the purity of a crystalline
solid. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and
depressed range suggests the presence of impurities. Given the reported range of 80-100 °C,
this protocol is essential for quality control.

Methodology:
e Sample Preparation:

o Place a small amount of dry 6-Bromo-2-chloro-3-iodopyridine onto a clean, dry watch

glass.
o Thoroughly crush the solid into a fine powder using a spatula.[2]

o Open a capillary tube at one end and press the open end into the powder to pack a small
amount (2-3 mm height) of the sample into the tube.

o Tap the closed end of the tube gently on a hard surface to ensure the powder is tightly

packed at the bottom.
o Apparatus Setup (Digital Melting Point Apparatus):
o Insert the packed capillary tube into the sample holder of the apparatus.

o Set a ramp rate. For an unknown or initial measurement, a faster ramp rate (e.g., 5-10
°C/min) can be used to find an approximate melting point.

o For an accurate measurement, set a slow ramp rate of 1-2 °C per minute once the
temperature is within 15-20 °C of the expected melting point.
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e Measurement:
o Observe the sample through the magnifying lens.
o Record the temperature (T1) at which the first drop of liquid appears.
o Record the temperature (Tz2) at which the last crystal of the solid melts completely.
o The melting point is reported as the range T1 - T2.

o Allow the apparatus to cool before performing a second determination to confirm the
result.
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Caption: Workflow for determining the melting point of a solid organic compound.
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Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is crucial for selecting
appropriate reaction conditions, purification methods (recrystallization), and formulation
solvents in drug development. The shake-flask method is the gold standard for determining
equilibrium solubility.

Methodology:
e Preparation:

o Select a panel of relevant solvents (e.g., Water, Ethanol, Methanol, Dichloromethane,
Tetrahydrofuran, Dimethyl Sulfoxide).

o For each solvent, add an excess amount of 6-Bromo-2-chloro-3-iodopyridine to a
sealed vial containing a known volume of the solvent (e.g., 1 mL). "Excess" means that
solid material remains visible after equilibration.

o Prepare each sample in triplicate for statistical validity.
o Equilibration:

o Place the sealed vials on a shaker or orbital agitator in a temperature-controlled
environment (e.g., 25 °C).

o Agitate the samples for a sufficient period to reach equilibrium. For many organic
compounds, 24-48 hours is standard. A preliminary time-course study can be run to
confirm when equilibrium is reached (i.e., when the concentration of the supernatant no
longer changes over time).

o Sample Analysis:

o After equilibration, allow the vials to stand undisturbed for several hours to let the excess
solid settle.

o Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a
syringe fitted with a filter (e.g., 0.22 um PTFE) to remove any suspended solid particles.
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o Dilute the filtered supernatant with a suitable solvent to a concentration within the linear
range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

o Quantify the concentration of the compound in the diluted sample against a pre-prepared
calibration curve.

e Calculation:
o Calculate the original concentration in the supernatant, accounting for the dilution factor.

o Express the solubility in standard units, such as mg/mL or mol/L.

Safety and Handling

6-Bromo-2-chloro-3-iodopyridine is classified as acutely toxic if swallowed (Acute Tox. 3
Oral) with the hazard statement H301.[4]

e Handling: Use appropriate personal protective equipment (PPE), including safety goggles, a
lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume
hood. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Recommended storage is at 2-8°C.

o Disposal: Dispose of waste material in accordance with local, regional, and national
regulations for hazardous chemical waste.

Conclusion

6-Bromo-2-chloro-3-iodopyridine is a high-value synthetic intermediate with demonstrable
applications in cutting-edge research. While a complete, experimentally verified dataset for all
its physical properties is not yet consolidated in the public domain, this guide provides the most
current available data, authoritative predictions, and robust methodologies for its
characterization. The provided protocols for determining melting point and solubility offer a
clear path for researchers to generate high-quality data in their own laboratories. By
understanding its key identifiers, expected spectroscopic behavior, and established utility,
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scientists are well-equipped to leverage the unique synthetic potential of this versatile building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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